Methyl erucate

Catalog No.
S619214
CAS No.
1120-34-9
M.F
C23H44O2
M. Wt
352.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl erucate

CAS Number

1120-34-9

Product Name

Methyl erucate

IUPAC Name

methyl (Z)-docos-13-enoate

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

InChI

InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h10-11H,3-9,12-22H2,1-2H3/b11-10-

InChI Key

ZYNDJIBBPLNPOW-KHPPLWFESA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC

Synonyms

(13Z)-13-Docosenoic Acid Methyl Ester; (Z)-13-Docosenoic Acid Methyl Ester; Brassidic acid methyl ester; (Z)-Erucic acid methyl ester; Agnique ME 22U; Methyl 13(Z)-docosenoate; Methyl cis-13-docosenoate; Methyl erucate

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC

Biofuel Production:

Methyl erucate, like other FAMEs, can be used as a biodiesel feedstock. Biodiesel is a renewable and biodegradable alternative to traditional diesel fuel. Studies have shown that methyl erucate has good combustion properties and can be readily converted into biodiesel through transesterification []. However, its high melting point and viscosity compared to other biodiesel feedstocks like soybean oil require further research on optimizing its use in cold climates or blending with other biofuels [].

Industrial Applications:

Methyl erucate's unique properties, such as its lubricity and hydrophobicity, make it a potential candidate for various industrial applications. Research suggests its potential use in:

  • Lubricants: Methyl erucate's lubrication properties have been explored for use in greases and lubricants, particularly in environmentally sensitive applications due to its biodegradability [].
  • Cosmetics and Pharmaceuticals: Its emolliency and ability to form stable emulsions make methyl erucate a potential ingredient in cosmetic formulations and drug delivery systems [].
  • Plastics and Polymers: Research suggests its potential use as a plasticizer or bio-based component in the development of biodegradable polymers [].

Research in Biological Systems:

Methyl erucate's interaction with biological systems is also being explored in scientific research. Studies have investigated its potential effects on:

  • Cellular Signaling: Research suggests that methyl erucate might influence certain cellular signaling pathways, potentially impacting cell growth and differentiation [].
  • Antimicrobial Activity: Some studies have shown that methyl erucate exhibits antimicrobial activity against certain fungi and bacteria, although further research is needed to understand its mechanisms and potential applications.

Environmental Research:

Methyl erucate's presence and fate in the environment are also relevant areas of scientific research. Studies are investigating its:

  • Biodegradation: Understanding how readily methyl erucate breaks down in different environments is crucial for assessing its potential environmental impact.
  • Soil Health: Research suggests that methyl erucate might influence soil microbial activity and plant growth, requiring further investigation of its potential benefits or drawbacks in agricultural settings.

Methyl erucate, also known as methyl (Z)-13-docosenoate, is an unsaturated fatty acid methyl ester with the molecular formula C23H44O2C_{23}H_{44}O_{2} and a molecular mass of approximately 352.59 g/mol. It is characterized by a long hydrocarbon chain with a double bond located at the 13th carbon position, which classifies it as a monounsaturated fatty acid. Methyl erucate is typically a colorless, viscous liquid with a characteristic odor, and it has a melting point of approximately -1.16 °C and a boiling point around 221-222 °C at reduced pressure .

  • Plant Defense: Methyl erucate might contribute to plant defense mechanisms against herbivores due to its repellent or deterrent properties.
  • Fuel Source: As a FAME, methyl erucate has potential as a biofuel due to its high energy content.
Typical of fatty acid esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl erucate can be hydrolyzed to yield erucic acid and methanol.
  • Transesterification: Methyl erucate can react with alcohols in the presence of a catalyst to form different fatty acid esters.
  • Hydrogenation: The double bond in methyl erucate can be hydrogenated to yield a saturated fatty acid methyl ester.

These reactions are significant in biodiesel production and in the synthesis of various surfactants and emulsifiers.

Methyl erucate has been studied for its biological properties, particularly its potential health effects. Some research indicates that it may possess anti-inflammatory and antioxidant activities, although comprehensive studies are still required to fully elucidate these effects. Additionally, methyl erucate is not classified as toxic, with studies indicating no significant irritant effects on skin or eyes .

Methyl erucate can be synthesized through several methods:

  • Esterification: This is the most common method, where erucic acid is reacted with methanol in the presence of an acid catalyst.
  • Transesterification: This involves the reaction of triglycerides (fats and oils) with methanol, yielding methyl esters including methyl erucate.
  • Chemical Synthesis: Advanced synthetic methods using specific reagents can also yield methyl erucate from simpler organic compounds.

Methyl erucate has various applications across different fields:

  • Cosmetics: Used as an emollient and skin conditioning agent.
  • Food Industry: Occasionally used as a flavoring agent or food additive.
  • Biodiesel Production: Serves as a feedstock for biodiesel production due to its fatty acid composition.
  • Pharmaceuticals: Investigated for potential uses in drug formulations due to its properties.

Research on the interactions of methyl erucate with other compounds is limited but suggests that it may interact favorably with various lipid-based substances. Its role in formulations, particularly in emulsions and creams, indicates compatibility with other fatty acids and esters. Further studies are necessary to explore specific interactions at the molecular level.

Methyl erucate shares structural similarities with several other fatty acid methyl esters. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Methyl oleateC18H34O2C_{18}H_{34}O_{2}Monounsaturated; common in olive oil
Methyl linoleateC18H32O2C_{18}H_{32}O_{2}Polyunsaturated; found in many vegetable oils
Methyl palmitoleateC16H30O2C_{16}H_{30}O_{2}Monounsaturated; present in fish oils
Methyl behenateC22H44O2C_{22}H_{44}O_{2}Saturated; used in cosmetics
Methyl arachidonic acidC20H34O2C_{20}H_{34}O_{2}Polyunsaturated; involved in inflammatory processes

Uniqueness of Methyl Erucate

Methyl erucate is unique due to its long carbon chain length (23 carbons) and specific location of the double bond (at the 13th position), which influences its physical properties and biological activity compared to shorter-chain or differently unsaturated fatty acids.

XLogP3

9.8

LogP

9.32 (LogP)

Appearance

Unit:100 mgPurity:99%Physical liquid

UNII

DT8R52277S

GHS Hazard Statements

Aggregated GHS information provided by 28 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 23 of 28 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 5 of 28 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1120-34-9

Wikipedia

Methyl (Z)-docos-13-enoate

General Manufacturing Information

13-Docosenoic acid, methyl ester, (13Z)-: ACTIVE

Dates

Modify: 2023-08-15
1. J. Kramer et al. “Effects of dietary saturated fat on erucic acid induced myocardial lipidosis in rats” Lipids, vol. 27 pp. 619-623, 19922. C. Murphy, E. Murphy, and M. Golovko “Erucic Acid is Differentially Taken up and Metabolized in Rat Liver and Heart” Lipids, vol. 43 pp 391, 20083. H. Moser et al. “Follow-up of 89 asymptomatic patients with adrenoleukodystrophy treated with Lorenzo/'s oil” Arch Neurol., vol. 62 pp. 1073-1080, 20054. J. Li et al. “Evaluating the trans Fatty Acid, CLA, PUFA and Erucic Acid Diversity in Human Milk from Five Regions in China” Lipids, vol. 44 pp. 257-271, 20095. T. Green and S. Innis “Low erucic acid canola oil does not induce heart triglyceride accumulation in neonatal pigs fed formula” Lipids, vol. 35 pp. 607-612, 2000

Explore Compound Types